molecular formula C14H22N6O8 B14264821 N-Acetylglycylglycylglycylglycylglycylglycine CAS No. 164575-74-0

N-Acetylglycylglycylglycylglycylglycylglycine

Cat. No.: B14264821
CAS No.: 164575-74-0
M. Wt: 402.36 g/mol
InChI Key: WIPNMYLWJQKJTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetylglycylglycylglycylglycylglycylglycine is a synthetic peptide compound composed of multiple glycine residues with an acetyl group attached to the N-terminus

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetylglycylglycylglycylglycylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each glycine residue is added using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).

    Deprotection: The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is removed using a solution of piperidine in DMF (dimethylformamide).

    Acetylation: The N-terminus of the peptide is acetylated using acetic anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound can be scaled up using automated peptide synthesizers, which streamline the SPPS process. The use of high-throughput techniques and optimization of reaction conditions ensures efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N-Acetylglycylglycylglycylglycylglycylglycine can undergo various chemical reactions, including:

    Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking down the peptide into individual amino acids.

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide, leading to the formation of oxidized derivatives.

    Substitution: The acetyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Hydrolysis: Glycine residues and acetic acid.

    Oxidation: Oxidized peptide derivatives.

    Substitution: Peptides with modified N-terminus groups.

Scientific Research Applications

N-Acetylglycylglycylglycylglycylglycylglycine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its potential role in protein-protein interactions and as a building block for larger peptides.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

    Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of N-Acetylglycylglycylglycylglycylglycylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group and glycine residues can influence the compound’s binding affinity and specificity. The pathways involved may include signal transduction, enzymatic catalysis, or structural stabilization of proteins.

Comparison with Similar Compounds

Similar Compounds

    N-Acetylglucosamine: An amide derivative of glucose, significant in biological systems.

    N-Acetylglutamic acid: An extracellular metabolite involved in various metabolic pathways.

Uniqueness

N-Acetylglycylglycylglycylglycylglycylglycine is unique due to its repetitive glycine sequence and acetylated N-terminus, which confer distinct chemical and biological properties. Its simplicity and versatility make it a valuable tool in research and industrial applications.

Properties

CAS No.

164575-74-0

Molecular Formula

C14H22N6O8

Molecular Weight

402.36 g/mol

IUPAC Name

2-[[2-[[2-[[2-[[2-[(2-acetamidoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C14H22N6O8/c1-8(21)15-2-9(22)16-3-10(23)17-4-11(24)18-5-12(25)19-6-13(26)20-7-14(27)28/h2-7H2,1H3,(H,15,21)(H,16,22)(H,17,23)(H,18,24)(H,19,25)(H,20,26)(H,27,28)

InChI Key

WIPNMYLWJQKJTM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

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